Pyrimidine, 4-amino-6-chloro-2-methyl-5-pentyl-
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Overview
Description
6-chloro-2-methyl-5-pentylpyrimidin-4-amine is a pyrimidine derivative, a class of compounds known for their wide range of pharmacological applications. Pyrimidine derivatives are commonly found in nature and are integral components of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-5-pentylpyrimidin-4-amine typically involves the chlorination of a pyrimidine precursor followed by alkylation and amination reactions. The specific synthetic route may vary, but a common method involves:
Chlorination: Introduction of a chlorine atom at the 6th position of the pyrimidine ring.
Alkylation: Addition of a pentyl group at the 5th position.
Amination: Introduction of an amino group at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions such as temperature and pressure are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methyl-5-pentylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
6-chloro-2-methyl-5-pentylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-5-pentylpyrimidin-4-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-methyl-5-ethylpyrimidin-4-amine
- 6-chloro-2-methyl-5-propylpyrimidin-4-amine
- 6-chloro-2-methyl-5-butylpyrimidin-4-amine
Uniqueness
6-chloro-2-methyl-5-pentylpyrimidin-4-amine is unique due to its specific pentyl substitution, which can influence its chemical properties and biological activities. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
102207-71-6 |
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Molecular Formula |
C10H16ClN3 |
Molecular Weight |
213.71 g/mol |
IUPAC Name |
6-chloro-2-methyl-5-pentylpyrimidin-4-amine |
InChI |
InChI=1S/C10H16ClN3/c1-3-4-5-6-8-9(11)13-7(2)14-10(8)12/h3-6H2,1-2H3,(H2,12,13,14) |
InChI Key |
LPDRPEQCLGHDDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(N=C1Cl)C)N |
Origin of Product |
United States |
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